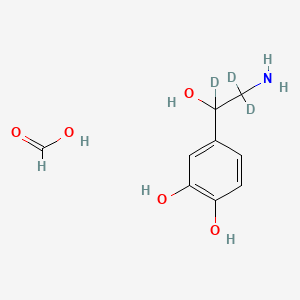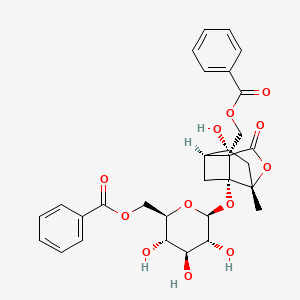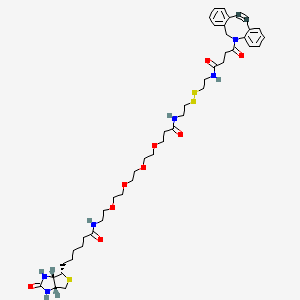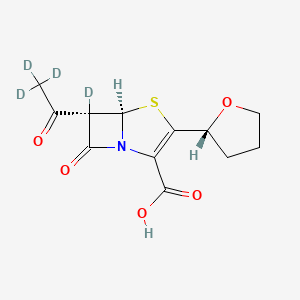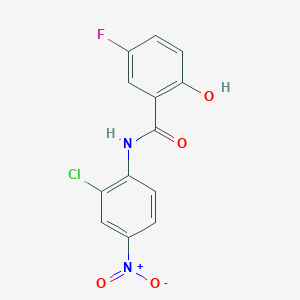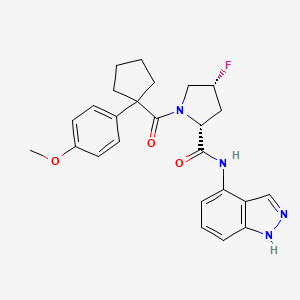
CBP/p300-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP/p300-IN-18 is a small molecule inhibitor that targets the CREB-binding protein (CBP) and p300, which are closely related acetyltransferases and transcriptional coactivators. These proteins play a crucial role in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and transcriptional activity .
Méthodes De Préparation
The synthesis of CBP/p300-IN-18 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may include optimization of reaction conditions, scaling up the process, and ensuring the purity and stability of the compound .
Analyse Des Réactions Chimiques
CBP/p300-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CBP/p300-IN-18 has a wide range of scientific research applications, including:
Chemistry: It is used to study the role of acetyltransferases in chemical reactions and to develop new inhibitors for these enzymes.
Biology: It is used to investigate the function of CBP and p300 in various biological processes, including gene expression, cell differentiation, and signal transduction.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where dysregulation of CBP and p300 activity is implicated.
Industry: It is used in the development of new drugs and therapeutic agents targeting acetyltransferases.
Mécanisme D'action
CBP/p300-IN-18 exerts its effects by inhibiting the acetyltransferase activity of CBP and p300. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the histone acetyltransferase domains of CBP and p300, and the pathways involved include those regulating gene transcription and cell signaling .
Comparaison Avec Des Composés Similaires
CBP/p300-IN-18 is unique in its ability to selectively inhibit both CBP and p300 acetyltransferases. Similar compounds include:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Propriétés
Formule moléculaire |
C25H27FN4O3 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2R,4R)-4-fluoro-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27FN4O3/c1-33-18-9-7-16(8-10-18)25(11-2-3-12-25)24(32)30-15-17(26)13-22(30)23(31)28-20-5-4-6-21-19(20)14-27-29-21/h4-10,14,17,22H,2-3,11-13,15H2,1H3,(H,27,29)(H,28,31)/t17-,22-/m1/s1 |
Clé InChI |
FLUJAHQWJJQENP-VGOFRKELSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5)F |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CC(CC3C(=O)NC4=CC=CC5=C4C=NN5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


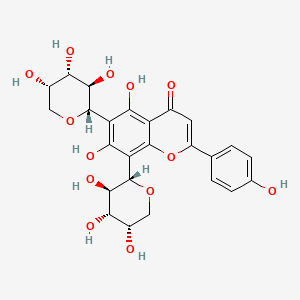
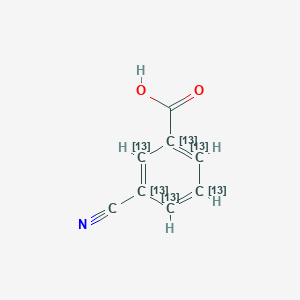
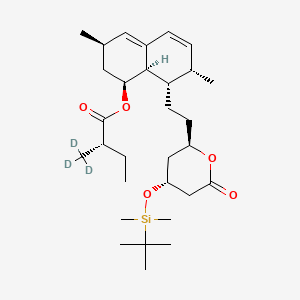
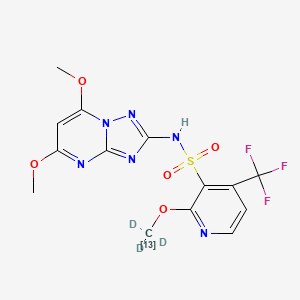
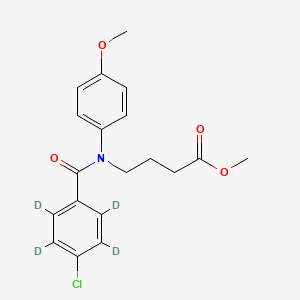
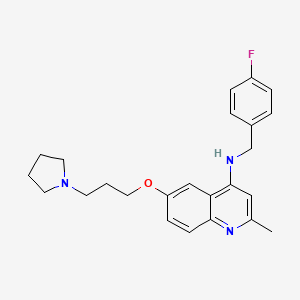
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)

